8-Chloronaphthalene-1-carbaldehyde
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Overview
Description
8-Chloronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a halogenated aromatic aldehyde, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and an aldehyde group at the 1st position. This compound is primarily used as a building block in organic synthesis, facilitating the creation of various polycyclic carbo- and heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalene-1-carbaldehyde typically involves the chlorination of naphthalene derivatives followed by formylation. One common method includes the diazotization of 8-chloronaphthalen-1-amine, followed by a Sandmeyer reaction to introduce the aldehyde group . The reaction conditions often require an inert atmosphere and room temperature storage to maintain the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing catalysts and controlled reaction environments to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 8-Chloronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Formation of alcohols using reducing agents.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: 8-Chloronaphthalene-1-carboxylic acid.
Reduction: 8-Chloronaphthalene-1-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
8-Chloronaphthalene-1-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules and polycyclic compounds.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Chloronaphthalene-1-carbaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The compound can form Schiff bases with amines, which are intermediates in many organic reactions. Its molecular targets and pathways are primarily related to its role as a synthetic intermediate rather than a bioactive compound .
Comparison with Similar Compounds
- 8-Bromonaphthalene-1-carbaldehyde
- 8-Iodonaphthalene-1-carbaldehyde
- 8-Fluoronaphthalene-1-carbaldehyde
Comparison: 8-Chloronaphthalene-1-carbaldehyde is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability .
Properties
IUPAC Name |
8-chloronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGSZPNHAFKSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648403 |
Source
|
Record name | 8-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129994-50-9 |
Source
|
Record name | 8-Chloronaphthalene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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